Amprolium Hydrochloride

Catalog No.
S518812
CAS No.
137-88-2
M.F
C14H20Cl2N4
M. Wt
315.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amprolium Hydrochloride

CAS Number

137-88-2

Product Name

Amprolium Hydrochloride

IUPAC Name

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride

Molecular Formula

C14H20Cl2N4

Molecular Weight

315.2 g/mol

InChI

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1

InChI Key

PJBQYZZKGNOKNJ-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amprol, Amprolium, Amprolium Chloride, Amprolium Hydrochloride, Anticoccid, Chloride, Amprolium, Hydrochloride, Amprolium, Hydrochloride, Noé-Socopharm, Némaprol, Noé Socopharm Hydrochloride, Noé-Socopharm Hydrochloride, Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1)

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-]

The exact mass of the compound Amprolium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755872. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amprolium Hydrochloride (CAS 137-88-2) is a synthetic quaternary ammonium compound and thiamine (Vitamin B1) analogue widely procured as an active pharmaceutical ingredient (API) for veterinary anticoccidial formulations. Unlike many highly lipophilic antiparasitics, the hydrochloride salt form of amprolium is characterized by its exceptional aqueous solubility and stability, making it highly processable for liquid concentrates and water-soluble powders[1]. By competitively inhibiting the active transport of thiamine in the first-generation schizonts of Eimeria species, it induces metabolic starvation in the parasite without relying on the ionophore mechanisms that carry higher toxicity risks [1]. For industrial buyers, Amprolium Hydrochloride represents a critical baseline material for zero-withdrawal poultry formulations and acute-phase drinking water treatments.

Generic substitution of Amprolium Hydrochloride with other classes of coccidiostats, such as ionophores (e.g., monensin, salinomycin) or triazinones (e.g., toltrazuril), frequently fails due to fundamental differences in solubility, toxicity, and regulatory withdrawal requirements. Ionophores are practically insoluble in water, restricting their use entirely to prophylactic solid feed premixes; this renders them useless for acutely infected flocks that experience anorexia but continue to drink water . Furthermore, substitute compounds like toltrazuril exhibit prolonged tissue persistence requiring withdrawal periods of up to 19 days, and ionophores are often highly toxic to non-target species like equines or laying hens. Consequently, substituting Amprolium Hydrochloride compromises the ability to formulate emergency water-based interventions and violates the zero-day withdrawal mandates essential for continuous commercial egg and meat production.

Aqueous Solubility for Emergency Drinking Water Formulation

The formulation of emergency veterinary interventions requires APIs that can dissolve rapidly in drinking water systems, as sick animals typically cease feeding. Amprolium Hydrochloride exhibits exceptional aqueous solubility, reaching approximately 400 mg/mL in warm water, allowing for highly concentrated liquid stock solutions [1]. In stark contrast, benchmark ionophore alternatives like monensin sodium are practically insoluble in water (<1 mg/mL) and can only be processed into solid feed premixes [1]. This massive solubility differential dictates procurement choices, as only the hydrochloride salt of amprolium can be successfully deployed in automated drinking water proportioners for acute outbreak management.

Evidence DimensionAqueous Solubility
Target Compound Data~400 mg/mL
Comparator Or BaselineMonensin sodium (<1 mg/mL)
Quantified Difference>400-fold higher aqueous solubility
ConditionsStandard aqueous dissolution for veterinary concentrates

High water solubility is mandatory for formulating drinking water treatments, which are the only viable delivery route for acutely ill animals that have stopped eating solid feed.

Regulatory Withdrawal Period for Commercial Egg Production

In commercial layer operations, the tissue persistence of an API directly impacts operational profitability, as eggs produced during a withdrawal period must be discarded. Formulations based on Amprolium Hydrochloride are approved for a zero-day withdrawal period for both meat and eggs due to its rapid excretion and low tissue accumulation [1]. Conversely, triazinone substitutes like toltrazuril require a withdrawal period of up to 19 days, and many ionophores are strictly contraindicated for laying hens due to toxicity and residue risks [1]. For procurement teams supplying the layer poultry sector, this regulatory distinction makes Amprolium Hydrochloride the only viable choice for continuous production cycles.

Evidence DimensionEgg and Meat Withdrawal Period
Target Compound Data0 days
Comparator Or BaselineToltrazuril (19 days)
Quantified Difference19-day reduction in mandatory product withholding
ConditionsStandard regulatory residue limits for poultry products

A zero-day withdrawal period prevents massive economic losses associated with discarding eggs, making this API essential for layer flock formulations.

Toxicological Safety Margin and Handling Risk

The safety margin of bulk APIs is a critical factor for feed mills and pharmaceutical manufacturers to prevent cross-contamination toxicity and ensure occupational safety. Amprolium Hydrochloride possesses an exceptionally wide safety margin, with an acute oral LD50 in mice and rats ranging from 4,000 to 6,170 mg/kg [REFS-2, REFS-3]. In comparison, polyether ionophores such as monensin exhibit severe acute toxicity, with an oral LD50 of approximately 29 mg/kg in rats, posing lethal risks to non-target species like equines even at trace contamination levels [2]. This >130-fold difference in acute toxicity significantly lowers the liability and specialized handling costs for facilities processing Amprolium Hydrochloride.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data4,000 - 6,170 mg/kg
Comparator Or BaselineMonensin (29 mg/kg)
Quantified Difference>130-fold higher safety margin (lower toxicity)
ConditionsAcute oral administration in murine models

A high LD50 drastically reduces the risk of accidental poisoning during bulk manufacturing, feed milling, and farm-level administration.

Synergistic Spectrum Expansion via Co-Formulation

While Amprolium Hydrochloride is highly effective against Eimeria tenella and E. acervulina, its baseline efficacy against E. maxima can be limited when used as a monotherapy. However, its specific chemical profile allows for seamless co-formulation with ethopabate, a folate antagonist [1]. The combination of Amprolium Hydrochloride and ethopabate produces a synergistic blockade of parasite metabolism, expanding the anticoccidial spectrum to fully cover E. maxima and E. brunetti without increasing the required dose of amprolium[1]. This formulation compatibility allows buyers to procure Amprolium Hydrochloride as the core API for broad-spectrum, multi-agent premixes that overcome isolated parasite resistance.

Evidence DimensionSpectrum of Anticoccidial Activity
Target Compound DataBroad spectrum (covers E. maxima and E. brunetti)
Comparator Or BaselineAmprolium HCl alone (Limited E. maxima coverage)
Quantified DifferenceSynergistic expansion of target Eimeria species coverage
ConditionsIn vivo co-administration in poultry feed premixes

The ability to co-formulate with ethopabate allows manufacturers to create premium, broad-spectrum products that mitigate single-drug resistance.

Acute-Phase Water-Soluble Veterinary Concentrates

Because acutely infected flocks suffer from anorexia but maintain water consumption, Amprolium Hydrochloride is the premier API for formulating 20% to 40% liquid concentrates and water-soluble powders. Its ~400 mg/mL aqueous solubility ensures uniform dosing through automated drinking water proportioners without clogging lines, a feat impossible with insoluble ionophores .

Zero-Withdrawal Formulations for Commercial Laying Hens

For operations producing table eggs, Amprolium Hydrochloride is selected over triazinones to formulate continuous-use or outbreak-response medications. Its validated zero-day withdrawal profile ensures that producers do not have to discard eggs during or after treatment, directly preserving supply chain yield and regulatory compliance .

Broad-Spectrum Synergistic Feed Premixes

In preventative feed milling, Amprolium Hydrochloride is routinely procured to be co-blended with ethopabate or sulfa-based drugs. This synergistic pairing leverages amprolium's thiamine antagonism alongside folate inhibitors to provide comprehensive protection against a wider array of Eimeria strains, including E. maxima, while maintaining a superior safety margin over ionophore-based premixes [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

314.1065020 Da

Monoisotopic Mass

314.1065020 Da

Heavy Atom Count

20

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95CO6N199Q

Related CAS

3053-18-7

MeSH Pharmacological Classification

Coccidiostats

Other CAS

3053-18-7
121-25-5
137-88-2

Wikipedia

Amprolium
6-CAT

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.
2: Greenwood J, Pratt OE. Inhibition of thiamine transport across the blood-brain barrier in the rat by a chemical analogue of the vitamin. J Physiol. 1983 Mar;336:479-86. PubMed PMID: 6875915; PubMed Central PMCID: PMC1198979.
3: Ernst JV, Lindsay DS, Current WL. Control of Isospora suis-induced coccidiosis on a swine farm. Am J Vet Res. 1985 Mar;46(3):643-5. PubMed PMID: 4039545.
4: Molnár K, Ostoros G. Efficacy of some anticoccidial drugs for treating coccidial enteritis of the common carp caused by Goussia carpelli (Apicomplexa: Eimeriidae). Acta Vet Hung. 2007 Mar;55(1):67-76. PubMed PMID: 17385557.

Explore Compound Types